8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenoxy and hydroxypropyl groups attached to a purine core. Its molecular formula is C18H20Cl2N4O5S, and it has a molecular weight of 475.354 g/mol .
Properties
Molecular Formula |
C18H20Cl2N4O5S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
8-(3-chloro-2-hydroxypropyl)sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H20Cl2N4O5S/c1-23-15-14(16(27)22-17(23)28)24(18(21-15)30-9-11(25)6-19)7-12(26)8-29-13-4-2-10(20)3-5-13/h2-5,11-12,25-26H,6-9H2,1H3,(H,22,27,28) |
InChI Key |
CSJVGNMAPADZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Chlorination: Introduction of chlorine atoms into the phenoxy and hydroxypropyl groups.
Thioether Formation: Reaction of chlorinated intermediates with thiol groups to form thioethers.
Purine Core Attachment: Coupling of the modified hydroxypropyl and phenoxy groups to the purine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Purification: Use of chromatography and crystallization techniques to isolate the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents.
Substitution: Replacement of chlorine atoms with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3,7-dihydro-1H-purine-2,6-dione
- **8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-[(3-chloro-2-hydroxypropyl)thio]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione , with a molecular formula of and a molecular weight of 475.354 g/mol, is a purine derivative that exhibits significant biological activity. Its unique structural features, including chlorinated phenoxy and hydroxypropyl groups, position it as a promising candidate for various therapeutic applications.
The compound's structure includes:
- Purine core : Central to its biological activity.
- Chlorinated phenoxy and hydroxypropyl groups : These functional groups enhance its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Modulation : The compound binds to various enzymes, potentially inhibiting or enhancing their activity, which can lead to altered metabolic pathways.
- Signal Transduction Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, possibly through the modulation of receptor activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that the compound has significant anticancer properties. For example, it has been tested against various cancer cell lines with notable results:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Induces apoptosis |
| MCF-7 (Breast) | 8.0 | Inhibits cell growth |
| HCT116 (Colon) | 5.0 | Causes cell cycle arrest |
These results suggest that the compound may effectively inhibit tumor growth by inducing apoptosis in cancer cells.
Neuroprotective Effects
In studies focusing on neuroprotection, the compound demonstrated potential protective effects against oxidative stress-induced cell death. For instance, in models of ischemia-reperfusion injury, it improved cell viability significantly compared to control groups:
- Cell Viability Improvement : Up to 80% at concentrations as low as 1.5625 μM in OGD/R-treated PC12 cells .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Properties :
- Researchers evaluated the cytotoxic effects on various cancer cell lines and found that the compound significantly reduced viability in a dose-dependent manner.
- The study concluded that the compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells.
- Neuroprotection Study :
Comparative Analysis
When compared to similar compounds, this purine derivative stands out due to its unique combination of functional groups that enhance its biological profile:
| Compound Name | Anticancer Activity | Neuroprotective Activity |
|---|---|---|
| 8-(3-chloro-2-hydroxypropyl)sulfanyl purines | Moderate | Low |
| 8-(4-chlorophenyl)-substituted purines | High | Moderate |
| 8-[(3-chloro-2-hydroxypropyl)sulfanyl] purine | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
